molecular formula C24H20FNO4 B1458655 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid CAS No. 1280787-12-3

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

Cat. No.: B1458655
CAS No.: 1280787-12-3
M. Wt: 405.4 g/mol
InChI Key: MRKNBVBFPVLABO-NRFANRHFSA-N
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Description

“(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid” is an Fmoc-protected amino acid derivative widely employed in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group for amines in solid-phase peptide synthesis (SPPS), which ensures stability during iterative coupling and deprotection steps . The R-configuration at the chiral center is critical for enantioselective applications, particularly in designing peptide-based therapeutics or enzyme inhibitors .

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNBVBFPVLABO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124119
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-12-3
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Chiral Amino Acid Precursor

The (R)-3-amino-2-(4-fluoro-phenyl)propionic acid can be synthesized by asymmetric synthesis methods or obtained through resolution of racemic mixtures. Common approaches include:

  • Asymmetric hydrogenation of the corresponding dehydroamino acid or keto acid derivatives using chiral catalysts to obtain the (R)-enantiomer with high enantiomeric excess.
  • Enzymatic resolution or kinetic resolution methods to separate the (R)-enantiomer from racemic mixtures.
  • Chiral pool synthesis starting from naturally occurring chiral precursors.

These methods ensure the stereochemical integrity essential for downstream applications.

Introduction of the Fmoc Protecting Group

The amino group of the chiral amino acid is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under mild basic conditions. The general procedure is as follows:

  • Dissolve the (R)-3-amino-2-(4-fluoro-phenyl)propionic acid in a suitable solvent such as dioxane or tetrahydrofuran (THF).
  • Add a base such as sodium bicarbonate or sodium carbonate to maintain a mildly basic environment.
  • Slowly add Fmoc-Cl to the reaction mixture at low temperature (0–5°C) to control the reaction rate and prevent side reactions.
  • Stir the reaction mixture until completion, typically monitored by TLC or HPLC.
  • Acidify the mixture to precipitate the Fmoc-protected amino acid.
  • Isolate the product by filtration or extraction, followed by purification via recrystallization or chromatography.

This method yields (R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid with high purity and stereochemical fidelity.

Comparative Data Table of Preparation Parameters

Step Conditions Reagents Outcome/Notes
Asymmetric synthesis Chiral catalyst, H2, solvent Dehydroamino acid precursor High enantiomeric excess of (R)-amino acid
Enzymatic resolution Enzyme, buffer, controlled pH Racemic amino acid mixture Selective isolation of (R)-enantiomer
Fmoc protection 0–5°C, mild base (NaHCO3/Na2CO3) Fmoc-Cl, THF/dioxane High yield of Fmoc-protected amino acid
Purification Recrystallization or chromatography Solvents (e.g., ethyl acetate, hexane) High purity, confirmed by HPLC and NMR

Research Findings and Optimization Notes

  • The stereoselective synthesis of the amino acid precursor is critical; use of chiral catalysts such as Rh or Ru complexes has been shown to provide enantiomeric excesses above 95%.
  • The Fmoc protection step requires careful temperature control to minimize side reactions such as over-acylation or racemization.
  • Purification methods impact the final optical purity; recrystallization from solvents like ethyl acetate/hexane mixtures is effective.
  • Stability studies indicate that the Fmoc-protected compound is stable under standard storage conditions, but moisture and strong acids should be avoided to prevent deprotection.

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acid serves as a key building block in the synthesis of peptide-based drugs. The incorporation of fluorinated aromatic groups can enhance the pharmacological properties of the resulting peptides, including increased potency and selectivity for target receptors. This compound has been studied for its potential applications in treating various diseases, including cancer and neurological disorders.

1.2 Structure-Activity Relationship (SAR) Studies
The fluorine atom in the para position of the phenyl ring contributes to the lipophilicity and metabolic stability of the compounds derived from Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acid. Researchers utilize this compound to explore SAR, helping to identify modifications that improve efficacy and reduce side effects.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acid is widely used in SPPS, a technique that allows for the efficient assembly of peptides. The Fmoc protecting group facilitates the sequential addition of amino acids while providing a stable platform for synthesis. This method is crucial for producing peptides with high purity and yield.

2.2 Bioconjugation
This compound can also be employed in bioconjugation reactions, where it is used to attach peptides to various biomolecules or surfaces. Such applications are vital for developing targeted drug delivery systems and diagnostic tools.

Case Studies

StudyObjectiveFindings
Study A Investigate the anti-tumor activity of peptides synthesized using Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acidPeptides showed enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in tumor cells.
Study B Evaluate the neuroprotective effects of fluorinated peptidesCompounds exhibited significant neuroprotective properties in vitro, suggesting potential for treating neurodegenerative diseases.
Study C Assess the pharmacokinetics of fluorinated peptide drugsImproved bioavailability and reduced metabolic degradation were observed compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active compound.

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Withdrawing Groups (e.g., NO₂, F): The 4-fluoro and 4-nitro derivatives exhibit reduced electron density at the aryl ring, altering reactivity in electrophilic substitutions or coupling reactions .
  • Halogen Substituents (e.g., I, F) : Iodo-substituted analogues (e.g., CAS 205526-29-0) are pivotal in radiolabeling or X-ray crystallography due to iodine’s high electron density . Fluorine enhances metabolic stability and bioavailability in drug candidates .
  • Hydroxy Groups : The 4-hydroxyphenyl variant (CAS 511272-36-9) improves aqueous solubility, making it advantageous in hydrophilic peptide sequences .

Biological Activity

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid, often referred to as Fmoc-4-fluoro-phenylalanine, is a fluorinated amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and peptide synthesis. This article will explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular formula is C24H21NO5C_{24}H_{21}NO_5, with a molar mass of 403.43 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC24H21NO5
Molar Mass403.43 g/mol
Density1.334 g/cm³
Boiling Point665 °C
pKa4.36

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Fmoc-Amino Acid : The Fmoc group is introduced to the amino acid via a mixed anhydride method.
  • Coupling Reaction : The fluorinated phenylalanine derivative is coupled to the Fmoc-protected amino acid using standard peptide coupling reagents such as PyBOP or DIC.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the free amino acid.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine atom enhances binding affinity through hydrophobic interactions while maintaining the structural integrity necessary for recognition by biological systems.

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that fluorinated amino acids, including this compound, can serve as effective inhibitors for certain enzymes involved in cancer metabolism. The introduction of fluorine was shown to significantly enhance inhibitory potency compared to non-fluorinated counterparts .
  • Peptide Synthesis Applications : This compound has been utilized in the synthesis of bioactive peptides where it serves as a building block that confers stability and enhanced pharmacokinetic properties. Research indicates that peptides synthesized with fluorinated amino acids exhibit improved solubility and bioavailability, making them suitable candidates for therapeutic applications .
  • Fluorine NMR Studies : The use of this compound in ^19F NMR spectroscopy has been explored for tracking metabolic pathways in vivo. This method allows for non-invasive monitoring of drug metabolism and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-(Fmoc-amino)-2-(4-fluorophenyl)propionic acid in peptide research?

  • Methodological Answer : The synthesis typically involves Fmoc protection of the amino group, followed by coupling with 4-fluorophenylpropionic acid derivatives. Key steps include:

Fmoc Protection : Reacting the amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃) .

Coupling Reactions : Using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid moiety for amide bond formation .

Purification : Reverse-phase HPLC or flash chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to isolate the product .

  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the Fmoc group function in solid-phase peptide synthesis (SPPS), and what are its advantages?

  • Role : The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other protective groups (e.g., tert-butyl) intact .
  • Advantages Over Boc :

  • Compatibility with acid-labile resins (e.g., Wang resin).
  • No need for harsh acidic conditions (e.g., HF) for final deprotection, reducing racemization risks .

Q. What analytical techniques are essential for characterizing this compound's purity and stereochemistry?

  • Purity Analysis :

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time ~12–15 min .
  • NMR : Key signals include δ 7.75–7.30 ppm (Fmoc aromatic protons), δ 4.40–4.20 ppm (CH₂ of Fmoc), and δ 1.30–1.10 ppm (α-methyl group) .
    • Stereochemical Confirmation :
  • Chiral HPLC : Chiralpak IC column, isocratic elution (hexane/isopropanol 90:10) .
  • Optical Rotation : Specific rotation [α]D²⁵ = +15° to +20° (c = 1, DMF) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound's preparation?

  • Optimization Strategies :

  • Reduced Reaction Time : Microwave irradiation (100–120°C, 50 W) shortens coupling steps from hours to minutes, minimizing thermal degradation .
  • Enhanced Solubility : Use polar aprotic solvents (e.g., DMF or NMP) under microwave conditions to improve reagent mixing .
    • Case Study : A 2024 study achieved 85% yield in 20 minutes (vs. 60% yield in 6 hours via conventional heating) by optimizing microwave parameters .

Q. What strategies mitigate racemization during the coupling of this Fmoc-protected amino acid derivative?

  • Key Factors :

  • Temperature Control : Maintain reactions below 0°C to slow base-catalyzed racemization .
  • Coupling Reagents : Use HATU or COMU instead of DCC, as they generate less reactive byproducts .
    • Monitoring : Real-time CD spectroscopy or chiral HPLC to detect enantiomeric excess (ee >98% is achievable) .

Q. How does the 4-fluorophenyl group influence the compound's reactivity and interactions with biological targets?

  • Chemical Reactivity :

  • Electron-Withdrawing Effect : The fluorine atom increases the acidity of the adjacent proton, enhancing hydrogen-bonding potential in peptide substrates .
    • Biological Interactions :
  • Target Binding : Fluorine's electronegativity improves binding affinity to hydrophobic pockets in enzymes (e.g., kinases or proteases) .
  • Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vitro .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

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